molecular formula C14H12N4OS B7840865 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B7840865
M. Wt: 284.34 g/mol
InChI Key: SPQOWCFWRUIWDB-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoquinoline, thiazole, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one apart is its unique combination of isoquinoline, thiazole, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13-11-12(15-8-16-13)17-14(20-11)18-6-5-9-3-1-2-4-10(9)7-18/h1-4,8H,5-7H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQOWCFWRUIWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C(=O)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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